molecular formula C24H29N3O3 B11160064 2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one

2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11160064
M. Wt: 407.5 g/mol
InChI Key: PZJXHYGPFCNUCV-QFIPXVFZSA-N
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Description

2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an isoindolone structure

Preparation Methods

The synthesis of 2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a methoxyphenyl halide.

    Formation of the Isoindolone Structure: The isoindolone structure is formed by cyclization of an appropriate precursor, often involving a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions due to its interaction with specific receptors in the brain.

    Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar compounds to 2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE include:

    Trazodone: An antidepressant that also features a piperazine ring and interacts with serotonin receptors.

    Naftopidil: A drug used to treat benign prostatic hyperplasia, which also contains a piperazine moiety.

    Urapidil: An antihypertensive agent with a similar structural motif

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-3H-isoindol-1-one

InChI

InChI=1S/C24H29N3O3/c1-17(2)22(27-16-18-7-4-5-10-21(18)23(27)28)24(29)26-13-11-25(12-14-26)19-8-6-9-20(15-19)30-3/h4-10,15,17,22H,11-14,16H2,1-3H3/t22-/m0/s1

InChI Key

PZJXHYGPFCNUCV-QFIPXVFZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3CC4=CC=CC=C4C3=O

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3CC4=CC=CC=C4C3=O

Origin of Product

United States

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